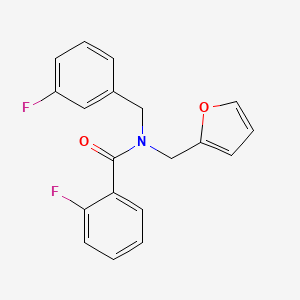![molecular formula C20H17N3O2S B11378512 6-phenyl-3-(2-(m-tolyloxy)ethyl)thieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B11378512.png)
6-phenyl-3-(2-(m-tolyloxy)ethyl)thieno[2,3-d][1,2,3]triazin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(3-METHYLPHENOXY)ETHYL]-6-PHENYL-3H,4H-THIENO[2,3-D][1,2,3]TRIAZIN-4-ONE is a complex organic compound featuring a thieno[2,3-d][1,2,3]triazine core. This compound is characterized by its unique structure, which includes phenyl and methylphenoxyethyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-METHYLPHENOXY)ETHYL]-6-PHENYL-3H,4H-THIENO[2,3-D][1,2,3]TRIAZIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reagents used in these reactions include phenylhydrazine, thiophene-2-carboxylic acid, and various catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3-METHYLPHENOXY)ETHYL]-6-PHENYL-3H,4H-THIENO[2,3-D][1,2,3]TRIAZIN-4-ONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated intermediates with nucleophiles or electrophiles under controlled temperature and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
3-[2-(3-METHYLPHENOXY)ETHYL]-6-PHENYL-3H,4H-THIENO[2,3-D][1,2,3]TRIAZIN-4-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-[2-(3-METHYLPHENOXY)ETHYL]-6-PHENYL-3H,4H-THIENO[2,3-D][1,2,3]TRIAZIN-4-ONE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(4-METHYLPHENOXY)ETHYL]-6-PHENYL-3H,4H-THIENO[2,3-D][1,2,3]TRIAZIN-4-ONE
- 3-[2-(2-METHYLPHENOXY)ETHYL]-6-PHENYL-3H,4H-THIENO[2,3-D][1,2,3]TRIAZIN-4-ONE
Uniqueness
The uniqueness of 3-[2-(3-METHYLPHENOXY)ETHYL]-6-PHENYL-3H,4H-THIENO[2,3-D][1,2,3]TRIAZIN-4-ONE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C20H17N3O2S |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
3-[2-(3-methylphenoxy)ethyl]-6-phenylthieno[2,3-d]triazin-4-one |
InChI |
InChI=1S/C20H17N3O2S/c1-14-6-5-9-16(12-14)25-11-10-23-20(24)17-13-18(26-19(17)21-22-23)15-7-3-2-4-8-15/h2-9,12-13H,10-11H2,1H3 |
InChI Key |
RENGISKVNZCTQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C(=O)C3=C(N=N2)SC(=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]-2-(2-methylphenoxy)acetamide](/img/structure/B11378437.png)
![Diethyl 3-methyl-5-({[1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)thiophene-2,4-dicarboxylate](/img/structure/B11378439.png)
![2-(4-bromophenoxy)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]acetamide](/img/structure/B11378445.png)
![N-[4-(allyloxy)phenyl]-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11378452.png)
![3,4,5-trimethoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide](/img/structure/B11378455.png)
![N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-(phenylsulfanyl)propanamide](/img/structure/B11378462.png)

![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11378476.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-1,5-dimethyl-1H-indole-2-carboxamide](/img/structure/B11378478.png)
![N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-(propan-2-yloxy)benzamide](/img/structure/B11378486.png)
![2-({2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-phenylpyridine-3-carboxamide](/img/structure/B11378495.png)
![N-{4-[4-ethyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B11378503.png)
![2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-methylbutyl)acetamide](/img/structure/B11378508.png)
![N-[(7-nitro-1,5-dihydro-2,4-benzodioxepin-3-yl)methyl]cyclohexanamine](/img/structure/B11378524.png)
